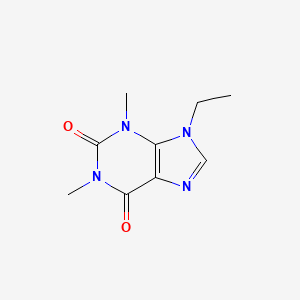

1,3-Dimethyl-9-ethylxanthine

Description

Structure

3D Structure

Properties

CAS No. |

7464-99-5 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

9-ethyl-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C9H12N4O2/c1-4-13-5-10-6-7(13)11(2)9(15)12(3)8(6)14/h5H,4H2,1-3H3 |

InChI Key |

VUTADOPURQMRPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,3 Dimethyl 9 Ethylxanthine

Advanced Synthetic Routes to the 1,3-Dimethyl-9-ethylxanthine Core

The synthesis of the this compound core is typically not a single, direct process but rather a multi-step sequence that first establishes the foundational 1,3-dimethylxanthine (theophylline) ring system, followed by the specific introduction of the ethyl group at the N9 position.

A cornerstone in the synthesis of the xanthine (B1682287) scaffold is the Traube purine (B94841) synthesis. atamanchemicals.com This classical method remains a fundamental approach for constructing the pyrimidine portion of the molecule, which is subsequently fused with an imidazole (B134444) ring. nih.gov The process generally begins with the condensation of N,N'-dimethylurea and cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. biointerfaceresearch.com The resulting cyanoacetyl-dimethylurea undergoes base-catalyzed cyclization to form 6-amino-1,3-dimethyluracil. biointerfaceresearch.com Subsequent steps involve nitrosation at the C5 position, reduction of the nitroso group to an amino group to yield 5,6-diamino-1,3-dimethyluracil, and finally, cyclization with a formic acid equivalent to close the imidazole ring and form theophylline (B1681296). nih.gov

With the theophylline core in hand, the final step is the regioselective introduction of the ethyl group at the N9 position. Direct alkylation of theophylline can lead to a mixture of N7 and N9-substituted products. To achieve high regioselectivity for the N9 position, a common strategy involves using an N7-substituted precursor. For instance, heating a 7-substituted xanthine, such as 1,3-dimethyl-7-benzylxanthine, with a suitable ethylating agent directs the alkylation exclusively to the N9 position. mdpi.comnih.gov Potent and efficient ethylating agents for this transformation include ethyl tosylate and diethyl sulfate. mdpi.comnih.gov These reactions are often performed under neat conditions at elevated temperatures (130-150 °C), cleanly affording the corresponding 1,3-dimethyl-7-benzyl-9-ethylxanthinium salt in high yields. mdpi.com Subsequent removal of the N7-substituent, if desired, would yield the target compound.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthesis of this compound focuses on maximizing yield and purity in both the formation of the theophylline precursor and the final N9-ethylation step. For the Traube synthesis of theophylline, numerous modifications have been developed to improve efficiency, such as optimizing reaction conditions, catalysts, and purification methods. nih.gov

In the crucial N9-alkylation step, significant improvements have been achieved by moving away from traditional methods that often require harsh conditions, long reaction times, and large excesses of alkyl halides. mdpi.com The use of highly reactive alkylating agents like ethyl tosylate or diethyl sulfate allows for rapid, high-yielding reactions, often without the need for a solvent. mdpi.com For example, reacting 1,3-dimethyl-7-benzylxanthine with neat diethyl sulfate at 130°C for two hours can produce the desired N9-ethylated product in an 87% yield. mdpi.com

| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | Citation |

| 1,3-Dimethyl-7-benzylxanthine | Ethyl tosylate | 150 | 2 | 87 | mdpi.com |

| 1,3-Dimethyl-7-benzylxanthine | Diethyl sulfate | 130 | 2 | 87 | mdpi.com |

| 1,3,7-Trimethylxanthine (Caffeine) | Diethyl sulfate | 130 | 2 | 90 | mdpi.com |

Work-up procedures for these reactions are often straightforward, involving simple washing of the solid product with a solvent like diethyl ether to remove unreacted reagents, followed by drying. mdpi.com For research applications demanding high purity, the resulting xanthinium salts can be further purified by precipitation or by converting them into different salt forms, such as hexafluorophosphate (PF₆⁻) or chloride (Cl⁻) salts, which can facilitate crystallization and handling. mdpi.com

More recent advancements in synthetic methodology have explored greener approaches. A notable example is the use of a Q-tube® reactor, which allows for the N-alkylation of xanthines in water at temperatures above its boiling point, providing a more environmentally benign alternative to traditional organic solvents. mdpi.com

Strategies for Chemical Modifications of the this compound Scaffold

The xanthine core is a versatile platform for structural diversification due to the presence of multiple reactive sites, including the N1, N3, and N7 nitrogen atoms and the C8 carbon atom. researchgate.netuniroma1.it These positions allow for the introduction of a wide array of functional groups to modulate the compound's chemical and biological properties.

Alkylation and Arylation at the N9 Position

The N9 position is a key site for derivatization. As established, ethylation at this position is efficiently achieved using powerful alkylating agents like ethyl tosylate. mdpi.com This methodology can be extended to introduce a wide variety of other alkyl and aryl groups. Quaternization at the N9 position of N7-substituted xanthines is a reliable method for generating precursors for N-heterocyclic carbene (NHC) complexes. mdpi.com While traditional N-alkylation often requires forcing conditions, modern methods provide cleaner and more efficient routes. mdpi.com The development of greener protocols, for instance using dimethyl carbonate as a methylating agent or performing reactions in superheated water, further expands the toolkit for N9 modification. mdpi.com

Functionalization at the C8 Position and Other Ring Atoms

The C8 position of the xanthine ring is the most frequently modified site for creating new derivatives. biointerfaceresearch.comresearchgate.net There are two primary strategies for C8-functionalization:

Building from a precursor: This approach utilizes the 5,6-diamino-1,3-dimethyluracil intermediate from the Traube synthesis. Condensation of this diamine with various reagents, such as aldehydes or carboxylic acids, followed by cyclization, introduces a wide range of substituents directly at the C8 position. nih.gov For example, reaction with a substituted aldehyde forms a Schiff base, which can then undergo oxidative cyclization to yield the 8-substituted xanthine derivative. nih.gov

Modification of an 8-haloxanthine: Starting with an 8-halogenated theophylline derivative, typically 8-bromotheophylline, allows for the application of modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are powerful tools for forming new carbon-carbon bonds at the C8 position, enabling the introduction of diverse aryl and alkynyl moieties. nih.gov

| Reaction Type | Reagents | C8-Substituent Introduced | Citation |

| Condensation/Cyclization | Substituted Aldehyde, Thionyl Chloride | Aryl, Heteroaryl | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst | Aryl | nih.gov |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | Alkynyl | nih.gov |

| A³-Coupling | Formaldehyde, Secondary Amine, Cu Catalyst | Aminopropargyl | nih.gov |

Furthermore, after quaternization at the N7 and N9 positions, the C8-proton becomes acidic and can be deprotonated to form an N-heterocyclic carbene (NHC), which can be coordinated to various transition metals to form organometallic complexes. mdpi.comuniroma1.it

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound typically involves the introduction of a chiral element through derivatization, rather than an asymmetric synthesis of the core itself. Chirality can be incorporated by attaching a pre-existing chiral molecule to one of the reactive handles on the xanthine scaffold.

A common strategy is to use a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent that reacts with a functional group on the substrate to form a mixture of diastereomers. wikipedia.org For example, if a derivative of this compound were prepared with a reactive handle like an amino or carboxyl group at the C8 position, this group could be coupled with a chiral acid or alcohol, respectively, to generate diastereomeric products. These diastereomers can then be separated using standard chromatographic techniques like HPLC. wikipedia.org

Alternatively, chirality can be introduced by using a chiral reagent in the synthesis itself. For instance, a chiral alkyl halide could be used to introduce a stereocenter on a substituent at the N7 or C8 position. nih.gov The synthesis of enantiomerically pure derivatives allows for the investigation of enantioselectivity in biological systems, as different enantiomers can exhibit markedly different activities. nih.govmdpi.com While direct asymmetric synthesis on the xanthine core is not widely reported, the derivatization with chiral building blocks remains a robust and accessible method for producing chiral this compound analogues for research. nih.gov

Reaction Mechanisms and Spectroscopic Validation of Novel this compound Structures

The synthesis of this compound, a derivative of theophylline, primarily involves the selective alkylation of the N9 position of the purine ring. A prevalent and effective method for this transformation is the direct N-alkylation of 1,3-dimethylxanthine (theophylline) using ethylating agents.

A common synthetic approach involves the reaction of theophylline with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base. The base, typically a carbonate or a hydroxide, deprotonates the acidic proton at the N7 or N9 position of the imidazole ring of theophylline, forming a nucleophilic xanthine anion. Due to electronic and steric factors, the N9 position is generally favored for alkylation in the absence of a substituent at the N7 position.

The reaction mechanism proceeds via a nucleophilic substitution (SN2) pathway. The xanthine anion acts as the nucleophile, attacking the electrophilic ethyl group of the ethylating agent, leading to the formation of the C-N bond at the N9 position and displacement of the leaving group (iodide or sulfate).

Spectroscopic Data for a Structurally Similar Compound: 1,3,7-Trimethyl-9-ethylxanthinium chloride hmdb.ca

To illustrate the expected spectroscopic features, the data for the closely related compound, 1,3,7-Trimethyl-9-ethylxanthinium chloride, is presented below. It is important to note that the absence of the N7-methyl group in this compound would lead to slight variations in the chemical shifts.

| Spectroscopic Data of 1,3,7-Trimethyl-9-ethylxanthinium chloride | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.58 (s, 1H, C⁸H), 4.58 (q, J = 7.2 Hz, 2H, N⁹CH₂), 4.07 (d, J = 0.6 Hz, 3H, N⁷Me), 3.72 (s, 3H, N³Me), 3.28 (s, 3H, N¹Me), 1.51 (t, J = 7.2 Hz, 3H, Me) |

| ¹³C{¹H} NMR (150 MHz, DMSO-d₆) | δ (ppm): 153.32 (C⁶=O), 150.34 (C²=O), 138.92 (C⁴), 138.85 (C⁸), 107.82 (C⁵), 44.97 (N⁹CH₂), 35.59 (N⁷Me), 31.61 (N³Me), 28.31 (N¹Me), 15.12 (Me) |

| High-Resolution Mass Spectrometry (HRMS) | For the cation of a related compound, 1,3-dimethyl-7-benzyl-9-ethylxanthinium, the calculated m/z for [M]⁺ is 333.1118, with a found value of 333.1118. |

Expected Spectroscopic Features for this compound:

¹H NMR: The spectrum would be expected to show a singlet for the C8 proton, a quartet for the N9-methylene protons, and a triplet for the terminal methyl group of the ethyl chain. Singlets for the N1 and N3 methyl groups would also be present. The absence of a signal corresponding to an N7 substituent would be a key indicator of the desired structure.

¹³C NMR: The spectrum would display signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring (C4, C5, and C8), the methyl carbons at N1 and N3, and the two carbons of the N9-ethyl group.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₉H₁₂N₄O₂), which is 208.0960 g/mol .

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the xanthine core, typically in the region of 1650-1720 cm⁻¹. C-H stretching and bending vibrations for the methyl and ethyl groups, as well as C-N stretching vibrations, would also be observed.

The synthesis and derivatization of this compound provide a platform for creating novel molecular structures. The precise elucidation of their reaction mechanisms and the rigorous validation of their structures through comprehensive spectroscopic analysis are fundamental to advancing the chemistry of xanthine derivatives.

Molecular Mechanisms of Action and Target Interactions of 1,3 Dimethyl 9 Ethylxanthine

Adenosine (B11128) Receptor Modulatory Activities

Binding Affinity and Selectivity Profiling Across Adenosine Receptor Subtypes (A₁, A₂A, A₂B, A₃)

No data is available in the current scientific literature regarding the binding affinities (Kᵢ values) of 1,3-Dimethyl-9-ethylxanthine for any of the adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).

Functional Characterization of Adenosine Receptor Agonism/Antagonism in Cellular Assays

There are no published studies detailing the functional effects of this compound in cellular assays. Therefore, its potential as an agonist or antagonist at adenosine receptors and its potency (IC₅₀ or EC₅₀ values) remain uncharacterized.

Phosphodiesterase Enzyme Inhibition Profiles

Subtype-Specific Inhibition of Cyclic Nucleotide Phosphodiesterases (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

While related xanthines are known to be non-selective PDE inhibitors, there is no specific information on which PDE subtypes are inhibited by this compound or its relative potency against them. medchemexpress.comambeed.com

Kinetic Analyses of Enzyme Inhibition by this compound

In the absence of any data on its inhibitory activity, no kinetic analyses (e.g., determination of Kᵢ, mechanism of inhibition) for this compound on phosphodiesterase enzymes have been reported.

Exploration of Other Potential Molecular Targets

While the primary mechanisms of action of many xanthine (B1682287) derivatives involve adenosine receptor antagonism and phosphodiesterase inhibition, research has explored other potential molecular targets for compounds within this class, including this compound and its structural relatives. These investigations aim to elucidate a more comprehensive understanding of their pharmacological profiles.

The γ-aminobutyric acid type A (GABAA) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system. nih.gov Its modulation can significantly impact neuronal excitability. Some compounds are known to allosterically modulate GABAA receptors, enhancing or diminishing the effects of GABA. nih.gov Research into the direct interaction of this compound with GABAA receptors is not extensively documented in publicly available literature. However, studies on other xanthine derivatives, like caffeine (B1668208), have shown effects on GABAA receptors, suggesting a potential area for further investigation for related compounds. thegoodscentscompany.com For instance, some studies have explored how coffee components affect GABAA receptors expressed in Xenopus oocytes. thegoodscentscompany.com The complexity of GABAA receptor subtypes, formed by different subunit combinations, allows for a wide range of pharmacological specificities. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Inhibition of HDACs has emerged as a therapeutic strategy in various diseases. nih.gov Some methylxanthines have been identified as activators of histone deacetylase, specifically HDAC2. nih.govresearchgate.net This mechanism is thought to contribute to the anti-inflammatory effects of theophylline (B1681296) in respiratory diseases. researchgate.net While direct studies on this compound as an HDAC inhibitor are limited, the known activity of other xanthines suggests a potential for interaction that warrants further specific investigation.

Ion channels, particularly calcium (Ca2+) channels, are fundamental to various cellular signaling processes. Some methylxanthines have been shown to influence calcium transport. For instance, studies have indicated that methylxanthines can stimulate Ca2+ uptake. nih.gov The interaction of methylxanthines with adenosine-mediated calcium channels can also lead to increased intracellular calcium, which in turn affects cellular functions like muscle contraction. nih.gov Research on specific ATP-sensitive potassium channels and the impact of xanthine derivatives on their function has also been undertaken. Furthermore, investigations have looked into the effects of compounds that block plasma membrane calcium channels in conjunction with xanthine derivatives. google.com While direct data on this compound's specific interactions with various ion channels is not abundant, the broader class of xanthines demonstrates a clear capacity for such interactions.

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Inhibition of this enzyme is a primary strategy for managing conditions associated with high uric acid levels. Studies have been conducted on the inhibitory effects of various methylxanthines on xanthine oxidase activity. nih.gov Research has shown that some xanthine derivatives can act as inhibitors of this enzyme. nih.gov However, the potency and nature of this inhibition can vary significantly depending on the specific substitutions on the xanthine scaffold. researchgate.net For example, a study on various methylxanthines found that their inhibitory effects on xanthine oxidase differed. nih.gov

Intracellular Signaling Pathway Perturbations

The pharmacological effects of xanthine derivatives are often mediated through their influence on intracellular signaling pathways, most notably those involving cyclic nucleotides.

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are critical second messengers involved in a multitude of cellular responses. A primary mechanism of action for many methylxanthines is the inhibition of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP. nih.govekb.eg By inhibiting PDEs, these compounds lead to an increase in the intracellular levels of these cyclic nucleotides. nih.gov

This elevation in cAMP and cGMP can trigger a cascade of downstream effects, including the activation of protein kinases such as protein kinase A (PKA) and protein kinase G (PKG). ekb.egnih.gov These kinases, in turn, phosphorylate various target proteins, leading to changes in cellular function. The inhibition of different PDE isoenzymes (e.g., PDE3, PDE4) can lead to varied physiological outcomes. nih.govresearchgate.net For instance, the bronchodilatory effects of some xanthines are linked to PDE3 inhibition, while anti-inflammatory actions may be mediated through PDE4 inhibition. researchgate.net The modulation of cGMP levels by PDE inhibitors has also been studied for its potential in enhancing cognitive function. nih.gov

Protein Kinase A (PKA) and Protein Kinase G (PKG) Pathway Investigations

There is currently no available scientific literature or research data detailing the specific interactions of this compound with the Protein Kinase A (PKA) or Protein Kinase G (PKG) signaling pathways. Studies on related methylxanthines suggest a potential for interaction via phosphodiesterase inhibition, but direct evidence for this compound is lacking.

Calcium Homeostasis Regulation at the Cellular Level

No studies have been found that investigate the role of this compound in the regulation of cellular calcium homeostasis. The effects of other xanthines on intracellular calcium release have been noted, but specific data for the 9-ethyl derivative is not available. mdpi.com

MAPK and NF-κB Signaling Pathway Studies

There is no published research on the effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) signaling pathways. While other xanthines have been shown to modulate these inflammatory pathways, the activity of this compound in this context has not been explored in the available literature. mdpi.comnih.gov

Extensive Literature Search Yields No Preclinical Data on the Biological Activities of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no preclinical in vitro or in vivo animal model data was found for the chemical compound this compound. The requested article, which was to be structured around the neurobiological and cardiovascular activities of this specific compound, cannot be generated due to the absence of published research on the subject.

The planned investigation was to cover several key areas of preclinical research, including:

Neurobiological Research: Central nervous system stimulation and wakefulness (including EEG studies), cognitive enhancement and memory modulation in rodent models, neuroprotection and neuroinflammation in animal models of neurological disorders, and the modulation of monoamine oxidase (MAO) activity in brain tissue.

Cardiovascular System Investigations: Inotropic and chronotropic effects in isolated myocardium and in vivo animal hearts.

Searches for "this compound" and its synonym "9-ethyl-theophylline" did not yield any relevant studies detailing these biological activities. The existing body of research focuses extensively on related xanthine derivatives, such as theophylline (1,3-dimethylxanthine), caffeine (1,3,7-trimethylxanthine), and theobromine (B1682246) (3,7-dimethylxanthine), as well as other synthetic variations. However, specific data for the 9-ethyl substituted derivative of 1,3-dimethylxanthine is not present in the available scientific literature.

Therefore, it is not possible to provide an article that adheres to the user's strict outline and content requirements for this compound. Any attempt to do so would necessitate extrapolation from the activities of other compounds, which would violate the core instruction to focus solely on the specified chemical entity.

Biological Activities in Preclinical in Vitro and in Vivo Animal Models

Cardiovascular System Investigations in Animal Models

Vascular Tone Regulation in Isolated Arteries and Animal Circulation Models

There is no specific information available in the reviewed literature regarding the effects of 1,3-Dimethyl-9-ethylxanthine on vascular tone.

For other xanthines, the effects on vascular tone can be complex and sometimes contradictory, depending on the specific compound and the vascular bed being studied. For example, caffeine (B1668208), a well-known xanthine (B1682287), can cause an increase in mean arterial pressure. In contrast, enprofylline (3-propylxanthine), which lacks adenosine (B11128) antagonist properties, has been shown to decrease forearm vascular resistance, indicating vasodilation nih.gov. The mechanism of action for many xanthines involves the antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes nih.gov. Adenosine is a potent vasodilator, and its antagonism by xanthines like caffeine can lead to vasoconstriction nih.gov. Conversely, PDE inhibition can lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation and vasodilation rxlist.com.

Influence on Cardiac Electrophysiology in Animal Preparations

Specific data on the influence of this compound on cardiac electrophysiology in animal preparations is not available in the current body of scientific literature.

In general, xanthine derivatives are known to have cardiac stimulant effects, which can include an increased heart rate (tachycardia) and in some cases, cardiac arrhythmias, particularly at high concentrations rxlist.comnih.govnih.gov. These effects are often linked to their action as adenosine receptor antagonists and PDE inhibitors researchgate.net. Studies on various methylxanthines in zebrafish embryos have shown that they can induce structural and functional alterations in the cardiac system researchgate.net. For instance, some 8-phenyl-substituted xanthine derivatives have been investigated for their potential as cardioselective adenosine receptor antagonists in rats nih.gov.

Respiratory System Research in Animal Models

Direct experimental evidence on the bronchodilatory effects of this compound is not documented in the available research.

However, the xanthine class of compounds, most notably theophylline (B1681296), is well-known for its bronchodilator properties, which are primarily attributed to the relaxation of airway smooth muscles rxlist.comnih.govrespiratorytherapyzone.com. This effect is thought to be mediated through the inhibition of PDE enzymes, leading to an increase in cAMP rxlist.com. It is important to note that substitutions on the xanthine ring can dramatically influence this activity. A review on the xanthine scaffold indicated that substitution at the N9 position generally results in a loss of bronchodilator potency nih.gov. Studies on other substituted xanthines have shown that modifications at the N1 and N7 positions can enhance bronchodilator effects while minimizing cardiac stimulation in guinea pig models nih.gov.

There are no preclinical studies available that specifically investigate the modulation of respiratory drive and lung function by this compound.

Other methylxanthines, such as caffeine and theophylline, are known central nervous system stimulants and are used to treat conditions like neonatal apnea, suggesting an effect on the respiratory drive rxlist.comrespiratorytherapyzone.com. Theophylline has been shown to increase the force of contraction of diaphragmatic muscles in animal studies, which could contribute to improved lung function nih.gov.

Anti-inflammatory and Immunomodulatory Effects in Cellular and Animal Models

Specific research on the modulation of cytokine and chemokine production by this compound in immune cells could not be found.

Theophylline and other xanthine derivatives have been shown to possess anti-inflammatory and immunomodulatory properties dergipark.org.trresearchgate.net. These effects are, in part, attributed to their ability to modulate the production and release of various cytokines and chemokines researchgate.net. For example, theophylline has been reported to inhibit the synthesis and release of inflammatory cytokines researchgate.net. The anti-inflammatory actions of some xanthines may be linked to their ability to inhibit TNF-alpha synthesis and reduce inflammation nih.gov. Theobromine (B1682246), another methylxanthine, has also demonstrated anti-inflammatory properties mdpi.com.

Leukocyte Activation and Migration Inhibition Studies

There is currently no available data from preclinical in vitro or in vivo models detailing the effects of this compound on the activation and migration of leukocytes.

Anti-fibrotic Effects in Animal Models

No studies were identified that investigated the potential anti-fibrotic properties of this compound in any animal models of fibrotic diseases.

Antiproliferative and Chemopreventive Research in Cancer Cell Lines and Animal Models

Publicly accessible research databases contain no specific information regarding the antiproliferative or chemopreventive activities of this compound.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells

There are no available studies that have examined the capacity of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines.

Inhibition of Angiogenesis in In Vitro and Xenograft Models

The scientific literature lacks any data on the effects of this compound on the process of angiogenesis, either in in vitro assays or in animal xenograft models.

Modulation of DNA Damage Response Pathways

No research has been published detailing any interaction or modulation of DNA damage response pathways by this compound.

Renal and Fluid Homeostasis Studies in Animal Models

There is no available information from animal studies concerning the effects of this compound on renal function or the regulation of fluid homeostasis.

Diuretic and Natriuretic Effects in Rodents

No specific studies on the diuretic and natriuretic effects of this compound in rodent models were identified in the reviewed literature. While the diuretic and natriuretic properties of other methylxanthines, such as theophylline and caffeine, are well-documented, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Modulation of Renal Blood Flow and Glomerular Filtration Rate

There is a lack of available data from preclinical animal models on the specific effects of this compound on renal blood flow and glomerular filtration rate. Research on related compounds like theophylline has shown variable effects on renal hemodynamics, often dependent on the experimental conditions and the animal model used. However, no such investigations have been published for this compound.

Gastrointestinal Motility and Secretion Research in Animal Models

Specific research detailing the effects of this compound on gastrointestinal motility and secretion in animal models could not be located. While other xanthine derivatives have been investigated for their impact on the gastrointestinal system, data pertaining solely to this compound is not present in the available scientific literature.

Pharmacokinetic and Biotransformation Research of this compound in Animal Models: A Review of Available Literature

A comprehensive review of scientific literature reveals a significant lack of specific research on the pharmacokinetic and biotransformation properties of the chemical compound this compound in animal models. Despite extensive searches of scholarly databases and scientific publications, no detailed studies outlining its absorption, distribution, metabolism, and excretion (ADME) profiles were identified.

This scarcity of information extends across all subsections of the requested article outline. There is no publicly available data regarding the oral bioavailability of this compound in rodents, its tissue distribution, or its ability to penetrate the blood-brain barrier. Furthermore, research detailing its excretion pathways and rates in animal urine and feces is absent from the current body of scientific literature.

Similarly, investigations into the metabolic pathways of this compound are not available. While the metabolism of structurally related methylxanthines, such as theophylline (1,3-dimethylxanthine), has been studied, there are no specific in vitro or in vivo studies on the Cytochrome P450 (CYP) mediated oxidation of this compound. Likewise, information regarding its potential for undergoing Phase II conjugation reactions, such as glucuronidation or sulfation, is not documented.

Consequently, it is not possible to provide detailed research findings or generate data tables for the specified sections and subsections as requested, due to the absence of primary research on this particular compound. Further investigation and dedicated studies are required to elucidate the pharmacokinetic and biotransformation characteristics of this compound in animal models.

Pharmacokinetic and Biotransformation Research of 1,3 Dimethyl 9 Ethylxanthine in Animal Models

Metabolic Pathways and Enzyme Systems Involved in Biotransformation

Identification and Characterization of Major Metabolites in Animal Samples

There is no information available in the scientific literature regarding the identification and characterization of metabolites of 1,3-Dimethyl-9-ethylxanthine in any animal species. Research on the biotransformation of this compound has not been published.

Potential for Pharmacokinetic Drug-Drug Interactions (in vitro/animal models)

No in vitro or animal studies have been published that investigate the potential for this compound to engage in pharmacokinetic drug-drug interactions. Its effect on metabolic enzymes such as the cytochrome P450 system has not been evaluated.

Advanced Analytical Methodologies for Research Applications of 1,3 Dimethyl 9 Ethylxanthine

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic methods are the cornerstone for the quantitative analysis of 1,3-Dimethyl-9-ethylxanthine, providing the necessary selectivity and sensitivity to measure its concentration in intricate research samples, such as those derived from animal studies.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Bioanalysis (Animal Samples)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the preeminent technique for the bioanalysis of xanthine (B1682287) derivatives in animal-derived samples like plasma and urine. enghusen.dk This method offers unparalleled sensitivity and specificity, allowing for the accurate quantification of low-level analytes in complex matrices. nih.gov The approach involves chromatographic separation of the target compound from endogenous interferences, followed by ionization and detection by a mass spectrometer.

The separation is typically achieved using a reversed-phase C18 column. oup.comnih.gov The mobile phase often consists of a binary mixture of an aqueous component (like water with a formic acid modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Gradient elution is commonly employed to ensure efficient separation and sharp peak shapes.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode, which is effective for nitrogen-containing heterocyclic compounds like xanthines. nih.gov Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. Monitoring these specific transitions significantly enhances selectivity and reduces background noise. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and ensuring high accuracy and precision. enghusen.dk

Table 1: Illustrative HPLC-MS/MS Parameters for Bioanalysis of this compound in Animal Plasma

| Parameter | Condition |

| HPLC System | Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Hypothetical: Precursor Ion (m/z) 209.1 → Product Ion (m/z) 181.1 |

| Internal Standard | Hypothetical: ¹³C₃-1,3-Dimethyl-9-ethylxanthine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. chula.ac.thmdpi.com Xanthines, including this compound, are generally non-volatile due to their polar nature and hydrogen-bonding capabilities. Therefore, direct GC-MS analysis is challenging. However, the technique becomes applicable for the analysis of its volatile derivatives, which may be formed through specific chemical reactions, degradation pathways, or derivatization procedures. researchgate.net

For instance, studies on the reaction of theophylline (B1681296) (1,3-dimethylxanthine) with oxidizing radicals have utilized GC-MS to characterize the resulting products after a derivatization step, such as silylation, to increase volatility. researchgate.net A similar approach could be employed for this compound. The sample would first be extracted and then treated with a derivatizing agent (e.g., BSTFA) to convert the polar N-H groups into nonpolar trimethylsilyl (B98337) (TMS) derivatives.

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the capillary column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification by comparison with spectral libraries.

Table 2: General GC-MS Conditions for Analysis of Derivatized this compound

| Parameter | Condition |

| GC System | Gas Chromatograph with a capillary column (e.g., HP-5MS) |

| Injector | Splitless mode, 250 °C |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Mass Spectrometer | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | m/z 40–500 |

| Ion Source Temp. | 230 °C |

Capillary Electrophoresis for Separation and Quantification

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.com It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.govmdpi.com CE is well-suited for the analysis of charged or chargeable molecules like xanthine derivatives. researchgate.net

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a buffer-filled capillary is used for the separation. nvkc.nl The separation mechanism relies on differences in the charge-to-mass ratio of the analytes. sciex.com At a suitable pH, this compound can be protonated, acquiring a positive charge, which allows it to migrate in the electric field. The separation of various methylxanthines has been successfully demonstrated using CZE. researchgate.net

For quantitative analysis, a UV detector is commonly employed. The method's sensitivity can be enhanced by using techniques like large-volume sample stacking. mdpi.com The versatility of CE also allows for its coupling with mass spectrometry (CE-MS), which can provide both high separation efficiency and highly specific detection for unequivocal identification and quantification.

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives

Identifying the structure of novel metabolites and derivatives of this compound is crucial for understanding its biotransformation pathways. High-resolution spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. For characterizing metabolites of this compound, a suite of NMR experiments is typically required.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a derivative of this compound, changes in the chemical shifts or coupling patterns of the ethyl or methyl groups, or the appearance of new signals, can indicate the site of metabolic modification.

¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. mdpi.com The chemical shift of each carbon is indicative of its functional group, providing key structural information.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete molecular structure. mdpi.commdpi.com HSQC correlates directly bonded protons and carbons, while HMBC reveals longer-range (2-3 bond) correlations, allowing the connection of different molecular fragments.

Research on a structurally similar compound, 1,3,7-trimethyl-9-ethylxanthinium, provides reference chemical shift data that can be used to predict the spectra of this compound and its derivatives. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1-CH₃ | Methyl | ~3.3 | ~28.5 |

| 3-CH₃ | Methyl | ~3.7 | ~31.8 |

| 8-H | Aromatic | ~9.5 | ~139.0 |

| 9-CH₂ | Methylene | ~4.6 (quartet) | ~45.0 |

| 9-CH₂CH₃ | Methyl | ~1.5 (triplet) | ~15.0 |

| C2 (C=O) | Carbonyl | - | ~150.5 |

| C4 (C=O) | Carbonyl | - | ~139.2 |

| C5 | Quaternary | - | ~107.5 |

| C6 | Carbonyl | - | ~153.5 |

Note: Predicted values are based on data for structurally related xanthinium salts and are for illustrative purposes. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a key technology for drug metabolite identification. nih.govijpras.com Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements (typically <5 ppm deviation), which enable the determination of the elemental composition of a metabolite. nih.gov

When coupled with liquid chromatography (LC-HRMS), this technique allows for the detection of potential metabolites in a biological sample. The workflow involves searching the full-scan mass data for predicted masses of metabolites based on common biotransformation reactions (e.g., oxidation, demethylation, glucuronidation). For example, the addition of an oxygen atom (oxidation) to this compound would result in a mass increase of 15.9949 Da. By extracting the ion chromatogram for the exact mass of this potential metabolite, its presence can be confirmed. ijpras.com

Furthermore, fragmentation data (MS/MS) obtained from the HRMS instrument can pinpoint the location of the metabolic modification on the parent molecule, thus aiding in complete structural elucidation. lcms.cz

Table 4: Theoretical Exact Masses of Potential Metabolites of this compound

| Parent Compound/Metabolite | Biotransformation | Molecular Formula | Theoretical m/z [M+H]⁺ |

| This compound | - | C₉H₁₂N₄O₂ | 209.1033 |

| Hydroxylated Metabolite | Oxidation (+O) | C₉H₁₂N₄O₃ | 225.0982 |

| N-de-ethylated Metabolite | N-Dealkylation (-C₂H₄) | C₇H₈N₄O₂ | 181.0720 |

| O-de-methylated Metabolite | O-Demethylation (-CH₂) | C₈H₁₀N₄O₂ | 195.0876 |

| Glucuronide Conjugate | Glucuronidation (+C₆H₈O₆) | C₁₅H₂₀N₄O₈ | 385.1357 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental, non-destructive analytical techniques crucial for confirming the identity and assessing the purity of synthesized this compound in research applications. These methods provide a spectral fingerprint of the molecule, which can be compared against reference data or theoretical predictions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is unique to the compound's structure, making it an excellent tool for qualitative analysis and purity verification. For this compound, the IR spectrum is characterized by several key absorption bands corresponding to its distinct functional groups. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic absorption bands can be inferred from the known spectra of closely related xanthine derivatives, such as theophylline (1,3-dimethylxanthine) and other N-alkylated xanthines. mdpi.com

Key vibrational modes for this compound would include C-H stretching from the methyl and ethyl groups, C=O stretching from the two carbonyl groups on the xanthine core, and various C-N and C=C stretching and bending vibrations within the purine (B94841) ring system. The presence of impurities would introduce extraneous peaks into the spectrum, allowing for a qualitative assessment of purity.

Interactive Data Table: Estimated Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch (imidazole ring) |

| 2980-2940 | Medium-Strong | Asymmetric C-H Stretch (CH₃ and CH₂ of ethyl group) |

| 2880-2850 | Medium | Symmetric C-H Stretch (CH₃ and CH₂ of ethyl group) |

| 1715-1690 | Strong | C=O Stretch (C6 carbonyl) |

| 1670-1650 | Strong | C=O Stretch (C2 carbonyl) |

| 1600-1550 | Medium-Strong | C=C and C=N Stretching (purine ring) |

| 1480-1440 | Medium | C-H Bending (methyl and ethyl groups) |

| 1370-1350 | Medium | C-H Bending (methyl groups) |

| 1300-1200 | Medium-Strong | C-N Stretching (ring and substituents) |

| Below 900 | Medium-Weak | Out-of-plane C-H Bending |

This data is estimated based on the known spectral characteristics of theophylline and other alkylated xanthines.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. The absorption spectrum is characteristic of the chromophore—the part of the molecule that absorbs light. For this compound, the chromophore is the purine ring system.

In a suitable solvent, this compound is expected to exhibit distinct absorption maxima (λ_max). The position and intensity of these peaks are sensitive to the solvent and the pH of the solution. frontierspartnerships.org For xanthine derivatives, typical absorption maxima are observed in the UV region, often with two distinct bands. The purity of a sample can be assessed by comparing the shape of the absorption spectrum and the position of the λ_max with that of a pure standard. The presence of impurities can lead to shifts in the absorption maxima or the appearance of additional absorption bands.

Interactive Data Table: Estimated UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Wavelength (λ_max) | Molar Absorptivity (ε) | Electronic Transition |

| ~210 nm | High | π → π |

| ~275 nm | Moderate | n → π |

This data is estimated based on the UV-Vis spectra of related N-alkylated xanthines, including 1,9-dimethylxanthine (B1219530) and isocaffeine (B195696) (1,3,9-trimethylxanthine). frontierspartnerships.org

Electrochemical Detection Methods for Real-time Monitoring in Research Systems

Electrochemical methods offer a highly sensitive and selective approach for the real-time monitoring of this compound in various research systems, such as in vitro biological assays or chemical reaction monitoring. These techniques are based on the electrochemical oxidation of the xanthine core at an electrode surface.

The electrochemical oxidation of xanthine and its derivatives has been systematically studied. niscpr.res.in The presence and position of methyl and other alkyl groups on the xanthine ring influence the electron density at the electroactive centers, thereby altering the oxidation potential. researchgate.net Generally, the oxidation of the purine ring is an irreversible process that involves the transfer of electrons and protons.

For this compound, the oxidation is expected to occur at the C8-N9 bond of the imidazole (B134444) portion of the molecule. The presence of the electron-donating methyl and ethyl groups is anticipated to influence the ease of oxidation compared to unsubstituted xanthine. By using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), a characteristic oxidation peak potential can be determined for this compound.

The ability to monitor this compound in real-time stems from the direct relationship between the measured current and the concentration of the analyte. This allows for the dynamic tracking of changes in the concentration of this compound as a reaction proceeds or as it interacts within a biological system. For enhanced selectivity and sensitivity, chemically modified electrodes can be employed. These modifications can include the use of nanomaterials or specific polymers that facilitate the electron transfer process or selectively bind the target molecule.

Interactive Data Table: Estimated Electrochemical Parameters for the Oxidation of this compound

| Electrochemical Technique | Electrode Type | pH | Estimated Oxidation Peak Potential (vs. Ag/AgCl) |

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | 7.0 | +0.8 to +1.0 V |

| Differential Pulse Voltammetry (DPV) | Modified GCE | 7.0 | +0.7 to +0.9 V |

This data is estimated based on reported oxidation potentials for various N-methylated xanthines. The exact potential will depend on the specific experimental conditions, including the electrode material, scan rate, and buffer composition. niscpr.res.inresearchgate.net

The development of biosensors, for instance, by immobilizing an enzyme that specifically interacts with the xanthine structure, can further enhance the selectivity of real-time monitoring systems. maff.go.jp Such advanced electrochemical detection methods are invaluable tools in the research of this compound, enabling precise and continuous measurement in complex environments.

Computational and Theoretical Chemistry Studies of 1,3 Dimethyl 9 Ethylxanthine

Quantum Chemical Calculations of Electronic and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of a molecule. These calculations provide a deep understanding of the molecule's stability, reactivity, and intermolecular interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govpmf.unsa.ba

For xanthine (B1682287) derivatives, DFT calculations have shown that the HOMO is typically distributed over the purine (B94841) ring system, while the LUMO is also located on the substituted molecule. pmf.unsa.ba This distribution influences the molecule's ability to engage in charge-transfer interactions, which are often vital for binding to biological targets. pmf.unsa.ba

Quantum chemical calculations on related methylxanthines, such as caffeine (B1668208), theobromine (B1682246), and theophylline (B1681296), have been performed at the B3LYP/6-31G* level of theory. pmf.unsa.ba The resulting HOMO-LUMO energy gaps are in the range of 5.12–5.14 eV, which can be used to estimate their redox potentials and understand their metabolic pathways, often involving cytochrome P450 enzymes. pmf.unsa.ba Based on these studies, theophylline is predicted to be the most stable and least reactive of the three, possessing the largest energy gap. pmf.unsa.ba

Table 1: Calculated Reactivity Descriptors for Related Methylxanthines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Chemical Potential (µ) | Electrophilicity (ω) |

|---|---|---|---|---|---|---|

| Caffeine | -6.58 | -1.46 | 5.12 | 2.56 | -4.02 | 3.15 |

| Theobromine | -6.61 | -1.48 | 5.13 | 2.57 | -4.05 | 3.19 |

| Theophylline | -6.64 | -1.50 | 5.14 | 2.57 | -4.07 | 3.21 |

Data derived from studies on related methylxanthines. pmf.unsa.ba

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govaimspress.com The MEP surface displays regions of varying electrostatic potential, with red areas indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue areas representing electron-poor regions (positive potential) that are prone to nucleophilic attack. nih.gov

In the context of 1,3-Dimethyl-9-ethylxanthine, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the purine ring, highlighting these as potential sites for hydrogen bonding and other electrostatic interactions. Conversely, the hydrogen atoms of the methyl and ethyl groups would exhibit a positive potential. This information is critical for understanding how the molecule interacts with its biological targets, such as the active sites of enzymes or receptors.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (protein). krishisanskriti.orgnih.gov These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and predicting binding affinities.

Xanthine derivatives are known to interact with several biological targets, including phosphodiesterases (PDEs), adenosine (B11128) receptors, and acetylcholinesterase (AChE). researchgate.netnih.gov Molecular docking studies on related xanthine compounds have revealed key interactions within the binding pockets of these proteins. For instance, in the case of PDEs, interactions often involve hydrogen bonds and π-π stacking with aromatic amino acid residues. researchgate.net Similarly, docking studies of novel methylxanthine derivatives with AChE have elucidated the binding conformations and interaction modes that contribute to their inhibitory activity. nih.gov

The ethyl group at the 9-position of this compound introduces conformational flexibility. Conformational analysis is therefore essential to identify the low-energy conformations of the molecule that are most likely to bind to a target protein. researchgate.net Molecular docking algorithms explore various conformations of the ligand within the binding site of the protein to predict the most stable binding mode, which is typically the one with the lowest binding energy or docking score. nih.gov

The predicted binding mode provides detailed information about the orientation of the ligand and its specific interactions with amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.net

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govnih.gov MD simulations can be used to assess the stability of the predicted binding mode and to investigate the conformational changes that may occur upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can forecast the activity of new, unsynthesized compounds, saving significant time and resources in drug discovery. nih.gov For the xanthine family, QSAR studies are instrumental in understanding how different substituents on the core scaffold influence their interaction with various biological targets.

The development of a predictive QSAR model begins with a dataset of xanthine derivatives with known biological activities (e.g., inhibitory concentration, IC50). For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure, such as molecular volume and surface area. jmolekul.com

Electronic descriptors: Related to the electron distribution, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). jmolekul.com

Physicochemical properties: Such as lipophilicity (log P) and molar refractivity. jmolekul.com

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) are employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.govjmolekul.comfrontiersin.org This equation represents the QSAR model. For instance, a hypothetical QSAR model for a series of xanthine derivatives might reveal that increased lipophilicity at the N7 position and the presence of a hydrogen bond donor at the C8 position enhance the inhibitory activity against a specific enzyme.

| Descriptor | Coefficient | Description | Impact on Activity |

|---|---|---|---|

| logP | +0.54 | Lipophilicity (Partition Coefficient) | Positive correlation; higher lipophilicity increases activity. |

| μ (Dipole Moment) | +1.83 | Molecular Polarity | Positive correlation; higher polarity enhances activity. |

| qC1 (Net Atomic Charge on Carbon 1) | -8.12 | Partial charge on a specific atom | Negative correlation; a more negative charge at this position decreases activity. |

| HOMO Energy | -0.25 | Highest Occupied Molecular Orbital Energy | Negative correlation; a lower HOMO energy is favorable for activity. |

This table is illustrative, based on general findings in QSAR studies of heterocyclic compounds, and does not represent a specific validated model for this compound.

Pharmacophore modeling is another key computational technique that focuses on the 3D arrangement of essential features a molecule must possess to interact with a specific biological target. mdpi.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated based on a set of known active molecules or from the crystal structure of the target protein with a bound ligand. frontiersin.org This model then serves as a 3D query for virtual screening of large chemical databases. mdpi.com The screening process rapidly filters through millions of compounds to identify those that match the pharmacophore model, and thus have a high probability of being active. acs.org For a compound like this compound, a pharmacophore model could be developed based on its structural analogs known to inhibit a target like phosphodiesterase or an adenosine receptor. This model would highlight the critical spatial arrangement of its methyl and ethyl groups and the hydrogen bonding capabilities of the xanthine core, guiding the search for novel, potent, and selective compounds. nih.govnih.gov

| Pharmacophoric Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., C=O groups). | Forms key hydrogen bonds with amino acid residues in the receptor's active site. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., N-H group). | Engages in hydrogen bonding interactions with the target protein. |

| Hydrophobic Feature (HY) | A non-polar group (e.g., methyl, ethyl groups). | Fits into hydrophobic pockets within the binding site, increasing affinity. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system (e.g., the imidazole (B134444) part of the xanthine core). | Participates in π-π stacking or hydrophobic interactions with aromatic amino acids. |

De Novo Drug Design Approaches Based on the Xanthine Scaffold

De novo drug design refers to the computational creation of novel molecular structures from scratch, rather than screening existing compounds. nih.govbohrium.com This approach is particularly powerful when using a well-characterized molecular scaffold, such as xanthine. The rigid, bicyclic structure of xanthine provides a stable anchor that can be decorated with various functional groups to optimize interactions with a biological target. nih.govuniroma1.it

Computational de novo design programs can "grow" molecules within the active site of a target protein, piece by piece (fragment-based) or atom by atom. nih.gov Starting with the xanthine core placed in the binding pocket, the algorithm explores different chemical substitutions at various positions (N1, N3, N7, and C8) to maximize binding affinity. nih.govresearchgate.net The software evaluates millions of possibilities, scoring them based on factors like binding energy, steric fit, and synthetic accessibility. This approach allows for the exploration of vast chemical space and the generation of innovative molecular architectures that might not be conceived through traditional medicinal chemistry intuition. The xanthine scaffold's versatility makes it an excellent starting point for designing new generations of targeted therapeutics. nih.govresearchgate.net

| Substitution Position | Example Starting Group (on this compound) | Computational Modification Strategy | Desired Outcome |

|---|---|---|---|

| N1 | Methyl (-CH3) | Replace with larger alkyl or functionalized chains. | Explore hydrophobic pockets and introduce new interaction points. |

| N3 | Methyl (-CH3) | Vary alkyl substituents to probe for steric or electronic effects. | Fine-tune binding affinity and selectivity. |

| C8 | Hydrogen (-H) | "Grow" diverse fragments (e.g., aromatic rings, charged groups). | Establish new, strong interactions (e.g., hydrogen bonds, salt bridges) with the target. |

| N9 | Ethyl (-CH2CH3) | Extend or branch the alkyl chain; introduce polar groups. | Optimize interactions in deeper parts of the binding pocket and improve pharmacokinetic properties. |

Future Research Directions and Conceptual Therapeutic Potential Non Clinical

Exploration of Novel Preclinical Disease Models for 1,3-Dimethyl-9-ethylxanthine Application

The therapeutic utility of a compound is often defined by its performance in relevant disease models. For this compound, a logical starting point is the extensive preclinical data available for its parent compound, theophylline (B1681296). Theophylline has been investigated in a variety of models for respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), owing to its bronchodilatory and anti-inflammatory effects. farmaciajournal.com Future research should therefore consider evaluating this compound in similar models to ascertain if the N9-ethyl substitution offers any advantages.

Beyond respiratory conditions, the well-documented neuroprotective effects of xanthine (B1682287) derivatives suggest that this compound could be a candidate for investigation in models of neurodegenerative diseases. biointerfaceresearch.com Conditions such as Parkinson's and Alzheimer's disease, where adenosine (B11128) receptor modulation is a key therapeutic strategy, represent a promising avenue for exploration. Furthermore, given the emerging role of xanthines in metabolic disorders, preclinical models of diabetes and its complications could also be considered. researchgate.netnih.gov The development of new compounds with antioxidant activity is seen as a potential therapeutic strategy against metabolic syndromes, and new thiazolidine-4-one derivatives with a xanthine structure have been synthesized as potential antidiabetic drugs. researchgate.net

A comparative approach, testing this compound alongside theophylline, would be crucial in determining any subtle or significant differences in their pharmacological profiles.

Development of Advanced this compound Analogues with Improved Pharmacological Profiles

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic properties of a lead compound. The xanthine scaffold is particularly amenable to chemical modification, offering multiple sites for substitution. dergipark.org.tr The development of advanced analogues of this compound could focus on several key areas.

One primary goal would be to enhance the selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, A3) or phosphodiesterase (PDE) isoenzymes. nih.govlitfl.com It is known that substitutions at the 1-, 3-, and 7-positions are generally better tolerated for adenosine receptor binding than substitution at the 9-position. nih.gov However, this does not preclude the potential for N9-substituted compounds to exhibit unique and valuable pharmacological properties.

Another area of focus could be the improvement of pharmacokinetic properties, such as metabolic stability and bioavailability. The synthesis of a series of analogues with varying substituents at other positions of the xanthine ring, while retaining the 9-ethyl group, could yield compounds with more favorable drug-like characteristics. The synthesis of novel methylxanthine Mannich base derivatives containing substituted piperazine (B1678402) groups has been explored for their fungicidal and insecticidal potentials. nih.gov

The following table outlines a conceptual framework for the development of such analogues:

| Parent Compound | Modification Strategy | Potential Pharmacological Improvement |

| This compound | Introduction of bulky hydrophobic groups at the C8 position | Enhanced adenosine A1 receptor affinity |

| This compound | Substitution of methyl groups at N1 and N3 with larger alkyl chains | Increased potency and selectivity for adenosine receptors |

| This compound | Bioisosteric replacement of the ethyl group at N9 | Modulation of metabolic stability and receptor interaction |

Integration with Advanced In Vitro and In Vivo Research Technologies

Modern drug discovery relies heavily on a sophisticated array of in vitro and in vivo technologies to elucidate the mechanism of action and therapeutic potential of new chemical entities. The future investigation of this compound would benefit immensely from the application of these advanced techniques.

High-throughput screening (HTS) of this compound against a broad panel of receptors, enzymes, and ion channels could rapidly identify its primary and secondary pharmacological targets. Following HTS, more detailed in vitro assays can be employed to characterize its effects on cellular signaling pathways. For instance, assays measuring intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels would clarify its impact on phosphodiesterase activity. nih.gov

In vivo studies in genetically modified animal models, such as knockout mice lacking specific adenosine receptor subtypes, would provide invaluable insights into the compound's precise mechanism of action. Advanced imaging techniques, like positron emission tomography (PET), could be used to study the compound's distribution in the body and its engagement with target receptors in real-time.

Discovery of Uncharted Molecular Targets and Signaling Pathways

While the primary molecular targets of xanthine derivatives are generally considered to be adenosine receptors and phosphodiesterases, there is growing evidence that they may interact with other cellular components. nih.gov Future research on this compound should therefore include efforts to identify novel molecular targets and signaling pathways.

One approach is to use chemoproteomics, where the compound is used as a "bait" to pull down its interacting proteins from a cell lysate. These proteins can then be identified using mass spectrometry. Another strategy is to perform global gene expression profiling (e.g., RNA-sequencing) in cells treated with this compound to identify which genes and signaling pathways are modulated.

It is plausible that the N9-ethyl substitution could confer affinity for targets not typically associated with theophylline. This could lead to the discovery of entirely new therapeutic applications for this class of compounds.

Role of this compound as a Research Tool in Fundamental Biological Sciences

Beyond its potential therapeutic applications, this compound could also serve as a valuable research tool in fundamental biological sciences. Its unique pharmacological profile, potentially differing from that of theophylline and caffeine (B1668208), could be exploited to probe the physiological roles of its molecular targets.

For example, if this compound is found to be a highly selective antagonist for a particular adenosine receptor subtype, it could be used to study the function of that receptor in various physiological and pathological processes. Similarly, if it exhibits selectivity for a specific PDE isoenzyme, it could be used to investigate the role of that enzyme in cellular signaling.

The development of radiolabeled versions of this compound could also lead to its use as a molecular probe for in vitro and in vivo imaging studies, helping to map the distribution of its target receptors in different tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.